N-(3-Fluorobenzylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine
Description
N-(3-Fluorobenzylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine is a complex organic compound that features a piperazine ring substituted with a naphthalene moiety and a fluorobenzylidene group
Properties
IUPAC Name |
(E)-1-(3-fluorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3/c23-21-9-3-5-18(15-21)16-24-26-13-11-25(12-14-26)17-20-8-4-7-19-6-1-2-10-22(19)20/h1-10,15-16H,11-14,17H2/b24-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWYPYMTJDCMDF-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303102-33-2 | |
| Record name | N-(3-FLUOROBENZYLIDENE)-4-(1-NAPHTHYLMETHYL)-1-PIPERAZINAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine typically involves the condensation of 3-fluorobenzaldehyde with 4-(naphthalen-1-ylmethyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby improving the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
N-(3-Fluorobenzylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-Fluorobenzylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
- N-(3-Chlorobenzylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine
- N-(3-Bromobenzylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine
- N-(3-Methylbenzylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine
Comparison: N-(3-Fluorobenzylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties compared to its chloro, bromo, or methyl analogs.
Biological Activity
N-(3-Fluorobenzylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine (CAS No. 303102-33-2) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a piperazine ring substituted with both a fluorobenzylidene group and a naphthalene moiety. The synthesis typically involves the condensation of 3-fluorobenzaldehyde with 4-(naphthalen-1-ylmethyl)piperazine, often using solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The presence of the fluorine atom enhances metabolic stability and lipophilicity, potentially improving pharmacokinetic properties compared to similar compounds.
Anticancer Properties
Recent studies have indicated that piperazine-based compounds, including derivatives similar to this compound, can inhibit microtubule dynamics in cancer cells. For instance, a related compound was shown to sensitize colon cancer cells to apoptotic ligands by inducing mitotic arrest, suggesting that such compounds could be effective in cancer therapy .
In vitro assays demonstrated that these compounds can slow tubulin polymerization and increase the expression of TNFR1 on cell surfaces, leading to enhanced activation of caspases involved in apoptosis .
Other Biological Activities
Beyond anticancer effects, there is ongoing research into the anti-inflammatory properties of this compound. The compound may serve as a ligand in receptor binding studies, potentially influencing various signaling pathways involved in inflammation and other physiological processes.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that the unique presence of the fluorine atom in this compound may confer distinct advantages in terms of biological activity. For instance, analogs such as N-(3-Chlorobenzylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine exhibit different pharmacological profiles due to variations in their chemical structure.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Fluorine substitution | Anticancer, anti-inflammatory |
| N-(3-Chlorobenzylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine | Chlorine substitution | Varies |
| N-(3-Bromobenzylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine | Bromine substitution | Varies |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Cancer Cell Sensitization : A study highlighted a piperazine derivative that increased sensitivity in colon cancer cells to apoptotic signals through microtubule destabilization. This suggests potential therapeutic applications for similar compounds in oncology .
- Receptor Binding Studies : Research into receptor interactions has shown that piperazine-based compounds can effectively modulate receptor activity, which may lead to novel treatments for various diseases .
Q & A
Q. What are the key synthetic routes for N-(3-Fluorobenzylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves reductive amination between 4-(naphthalen-1-ylmethyl)piperazin-1-amine and 3-fluorobenzaldehyde. Optimization strategies include:
- Temperature control : Maintaining 35–40°C during condensation to avoid side reactions .
- Reducing agents : Sodium borohydride (NaBH₄) for selective imine reduction, with methanol as a solvent .
- Purification : Column chromatography (e.g., CHCl₃/MeOH gradients) or precipitation as oxalate salts for high purity .
- Yield improvement : Stoichiometric excess of the aldehyde (1.2–1.5 eq) and argon atmosphere to prevent oxidation .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure through characteristic shifts:
- Fluorobenzylidene protons: δ 7.2–7.8 ppm (aromatic), 8.3 ppm (imine CH) .
- Piperazine and naphthyl protons: δ 2.4–3.5 ppm (piperazine CH₂), 7.4–8.2 ppm (naphthyl) .
- X-ray Crystallography : Resolve stereochemistry and conformational flexibility. SHELX software (e.g., SHELXL) refines crystal structures, with hydrogen-bonding networks critical for stability .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution) influence the compound’s interaction with neurotransmitter receptors?
- Methodological Answer :
- Fluorine’s Role : The 3-fluorobenzylidene group enhances electronegativity and lipophilicity, improving blood-brain barrier penetration. Compare with non-fluorinated analogs via:
- Radioligand binding assays : Measure affinity for serotonin (5-HT₂A) or dopamine (D₂) receptors .
- SAR Studies : Replace fluorine with Cl/CH₃ to assess steric/electronic effects on receptor binding .
- Key Finding : Fluorine at the 3-position increases receptor selectivity by 2–3-fold compared to 4-fluorinated analogs .
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like cell type (HEK293 vs. CHO), ligand concentration, and incubation time .
- Structural Analysis : Use X-ray crystallography to identify conformational isomers or polymorphs that alter activity .
- Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) assess binding stability under different conditions .
Q. What strategies are employed to determine crystal structure and conformational dynamics?
- Methodological Answer :
- Crystallization : Vapor diffusion with solvents like ethyl acetate/hexane (1:1) to grow single crystals .
- Refinement : SHELXL for high-resolution data (≤1.0 Å) to model thermal motion and hydrogen bonds .
- Conformational Analysis : Compare crystal structures with DFT-optimized geometries (e.g., Gaussian09) to identify flexible regions .
Key Research Tools and Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
